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molecular formula C8H15NO2 B6352543 Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate CAS No. 20785-47-1

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Cat. No. B6352543
M. Wt: 157.21 g/mol
InChI Key: KLKOUNJSMIBQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517873B2

Procedure details

A solution of 11.42 g (0.20 mole) of allylamine, 24.03 g (0.24 mole) of methyl methacrylate and 100 mL of methanol in a pressure bottle, was heated at 90 degrees for 43 hours. After cooling the mixture was concentrated, then vacuum distilled under vaccuum to give 24.55 g (rac)-2-methyl-3-(2-propenylamino)-propanoic acid methyl ester as colorless oil. b.p. 70 degrees, 5 mm Hg.
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[C:5]([O:10][CH3:11])(=[O:9])[C:6]([CH3:8])=[CH2:7]>CO>[CH3:11][O:10][C:5](=[O:9])[CH:6]([CH3:8])[CH2:7][NH:4][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
11.42 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
24.03 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled under vaccuum

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 24.55 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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